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Introduction

Carotol is a sesquiterpenoid alcohol that is the main bioactive component of carrot seed oil
(Daucus carota).[1][2][3] Its chemical structure has been elucidated through various
spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a
critical tool for definitive structural assignment. This application note provides a detailed
summary of the tH and 3C NMR spectral data of carotol, alongside a comprehensive protocol
for its analysis. This information is intended to assist in the identification and characterization of
carotol from natural extracts or synthetic preparations.

1H and 3C NMR Spectral Data

The 'H and 3C NMR spectral data for carotol are typically acquired in deuterated chloroform
(CDCIs) with tetramethylsilane (TMS) as the internal standard.[1][4][5] The summarized data
are presented in the tables below.

Table 1: *H NMR Data of Carotol (400 MHz, CDCIs)
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Chemical Shift (5,

Coupling Constant

Atom No. Multiplicity
ppm) (3, Hz)
14 0.85 d 6.4
11 0.99 S
15 1.05 d 6.64
12 1.32 S
Data sourced from Chahal, K.K., et al. (2016).[4]
Table 2: 13C NMR Data of Carotol (100 MHz, CDCls)
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Atom No. Chemical Shift (6, ppm)
C1 52.51
Cc2 25.85
C3 40.85
C4 82.66
C5 38.53
C6 33.64
Cc7 91.73
C8 33.59
C9 32.26
C10 31.54
Cl1 26.28
C12 25.85
C13 23.63
Cil4 21.64
C15 21.82

Data sourced from Chahal, K.K., et al. (2016).[4]

Experimental Protocols

A general workflow for the NMR analysis of carotol is presented below.
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Experimental Workflow for NMR Analysis of Carotol

Experimental Workflow for NMR Analysis of Carotol

Isolation of Carotol
(e.g., from Carrot Seed Oil via Column Chromatography)

Experimental Workflow fof NMR Analysis of Carotol

Experimental Workflow for NMR Analysis of Carotol

NMR Data Acquisition (400 MHz or higher)

Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum

Experimental WO Knalysis of Carotol

Data Processing and Analysis

Fourier Transform, Phasing, and Baseline Correction

Chemical Shift Referencing (TMS or residual solvent)

Structural Elucidation and Data Comparison

Click to download full resolution via product page

Caption: Workflow for the NMR Analysis of Carotol.
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Protocol 1: Sample Preparation

Isolation: Carotol is typically isolated from carrot seed essential oil using column
chromatography.[1][4]

Sample Quantity: For *H NMR, 5-25 mg of the purified compound is generally sufficient. For
13C NMR, a higher concentration may be beneficial.

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDClIs).
CDCls is a common and versatile solvent for many natural products.

Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference for
chemical shifts. Alternatively, the residual proton signal of the solvent (CHCIsz in CDCls at
7.26 ppm) or the carbon signal of the solvent (CDCls at d 77.16 ppm) can be used for
calibration.

Filtration: To ensure good spectral quality, it is crucial to remove any solid particles. This can
be achieved by filtering the sample solution through a small plug of glass wool in a Pasteur
pipette directly into a clean, high-quality 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring *H and 3C NMR spectra on a 400 MHz

spectrometer. These may need to be adjusted based on the specific instrument and sample

concentration.

1H NMR Spectroscopy:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
Relaxation Delay: A delay of 1-2 seconds between pulses is common.

Acquisition Time: Approximately 2-3 seconds.

Spectral Width: A spectral width of -2 to 12 ppm is usually sufficient to cover the signals of
interest.
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13C NMR Spectroscopy:
e Pulse Sequence: A standard proton-decoupled pulse sequence.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to
achieve a good signal-to-noise ratio.

o Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point.
e Acquisition Time: Approximately 1-2 seconds.

e Spectral Width: A spectral width of 0 to 220 ppm will encompass the expected chemical
shifts for carotol.

Structure and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of carotol with the atom numbering
corresponding to the NMR data tables.

Caption: Carotol structure with atom numbering for NMR assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: *H and 3C NMR Spectral Analysis of
Carotol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196015#1h-and-13c-nmr-spectral-analysis-of-
carotol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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